molecular formula C22H23N3O4S B2357031 2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 476458-24-9

2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2357031
CAS RN: 476458-24-9
M. Wt: 425.5
InChI Key: FBDXOMDAXLKUGD-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroacetamide Herbicides and Algal Fatty Acid Synthesis

Chloroacetamides, such as alachlor and metazachlor, are selective herbicides used in agriculture. These compounds have been studied for their inhibitory effects on fatty acid synthesis in green algae, Scenedesmus Acutus, highlighting their potential impact on cellular metabolic processes (Weisshaar & Böger, 1989).

Pyrazole-acetamide Derivatives and Antioxidant Activity

Research on pyrazole-acetamide derivatives has revealed their potential in forming coordination complexes with metal ions like Co(II) and Cu(II). These complexes have been characterized for their antioxidant activity, indicating potential applications in mitigating oxidative stress (Chkirate et al., 2019).

Molecular Conformations and Hydrogen Bonding

Studies on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides have provided insights into their molecular conformations and hydrogen bonding patterns. These findings contribute to our understanding of molecular structures and interactions, which are critical for designing compounds with specific biological activities (Narayana et al., 2016).

Pyrazol-5-ols as Potential Antipsychotic Agents

The discovery of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols with an antipsychotic-like profile in animal behavior tests suggests the potential of such compounds in treating psychiatric disorders. These compounds show activity without interacting with dopamine receptors, which is a common mechanism for existing antipsychotics (Wise et al., 1987).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-27-16-7-5-15(6-8-16)25-22(17-12-30-13-18(17)24-25)23-21(26)11-14-4-9-19(28-2)20(10-14)29-3/h4-10H,11-13H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDXOMDAXLKUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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